

Application Notes: Cyanine3 NHS Ester in Single-Molecule Fluorescence Studies

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Compound of Interest

Compound Name: *Cyanine3 NHS ester
tetrafluoroborate*

Cat. No.: *B15598521*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanine3 (Cy3) NHS ester is a bright and photostable fluorescent dye belonging to the cyanine family.[1][2][3] It is widely utilized in single-molecule biophysics and related fields due to its excellent photophysical properties, including a high extinction coefficient, good quantum yield, and remarkable stability against photobleaching.[4][5] The N-hydroxysuccinimide (NHS) ester functional group allows for straightforward and efficient covalent labeling of primary amines (-NH₂) present on biomolecules, such as the N-terminus and lysine side chains of proteins.[6][7] This makes Cy3 NHS ester an indispensable tool for investigating the structure, dynamics, and interactions of single biomolecules in real-time. Applications range from single-molecule Förster Resonance Energy Transfer (smFRET) to protein-induced fluorescence enhancement (PIFE) and cellular imaging.[3][4][8]

Principle of Amine-Reactive Labeling

The core of the labeling process is the reaction between the Cy3's NHS ester group and a primary amine on the target molecule.[6] This reaction, a form of acylation, occurs most efficiently under slightly alkaline conditions (pH 7.2 to 9.0) where the primary amines are deprotonated and thus sufficiently nucleophilic.[6][9] The reaction results in the formation of a highly stable amide bond, covalently linking the Cy3 fluorophore to the protein or biomolecule, and releases N-hydroxysuccinimide as a byproduct.[6] Buffers containing primary amines, such

as Tris or glycine, must be avoided as they compete with the target molecule for reaction with the dye, reducing labeling efficiency.[2][9]

Quantitative Data Summary

For effective experimental design, understanding the key parameters of Cy3 and the labeling reaction is crucial. The following tables summarize these essential data points.

Table 1: Photophysical Properties of Cyanine3

| Property | Value | Reference |
|---|---|-----------|
| Maximum Excitation ($\lambda_{\text{max, ex}}$) | ~550 - 555 nm | [1] |
| Maximum Emission ($\lambda_{\text{max, em}}$) | ~569 - 570 nm | [1] |
| Appearance | Red powder, yields yellow fluorescence | [1] |
| Fluorescence Lifetime (τ) | Highly dependent on the local environment; ~0.17-2.0 ns | [1][4] |
| Quantum Yield (Φ_F) | Strongly dependent on environmental rigidity due to trans-cis isomerization | [4] |
| Molar Extinction Coefficient (ϵ) | ~150,000 $\text{cm}^{-1}\text{M}^{-1}$ | [2] |

Table 2: Recommended Protein Labeling Reaction Conditions

| Parameter | Recommended Condition | Reference |
|---------------------------|--|-------------|
| pH | 8.3 - 9.3 | [9][10][11] |
| Buffer System | Phosphate, Borate, or Bicarbonate (amine-free) | [6][10] |
| Temperature | 4°C to Room Temperature | [6][10] |
| Reaction Time | 1 - 4 hours (or overnight at 4°C) | [2][6][10] |
| Protein Concentration | ≥ 2 mg/mL (Optimal: 2 - 10 mg/mL) | [2][9] |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 (empirically determined, often ~10:1) | [2][12] |
| Dye Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | [6][7][9] |

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with Cy3 NHS Ester

This protocol outlines the steps for labeling a protein with Cy3 NHS ester. Optimization may be required depending on the specific protein.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- Cyanine3 NHS ester, solid powder
- Anhydrous DMSO or DMF
- Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

- Purification column (e.g., Sephadex G-25 desalting column or spin column)
- Spectrophotometer (for determining concentration and Degree of Labeling)

Methodology:

- Preparation of Protein Sample:
 - Ensure the protein is at a concentration of at least 2 mg/mL in an amine-free buffer.[\[2\]](#)[\[9\]](#) If the buffer contains primary amines (e.g., Tris), it must be exchanged with a suitable labeling buffer via dialysis or buffer exchange columns.
 - Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate if necessary.[\[2\]](#)[\[9\]](#)
- Preparation of Cy3 NHS Ester Stock Solution:
 - Briefly centrifuge the vial of Cy3 NHS ester powder to collect the contents at the bottom.
 - Add the required volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[\[2\]](#) Vortex thoroughly to ensure the dye is fully dissolved.
 - This solution is moisture-sensitive and should be prepared immediately before use.[\[13\]](#) Unused portions of the dissolved dye can be stored at -20°C for up to two weeks but should be protected from light and moisture.[\[11\]](#)
- Conjugation Reaction:
 - Calculate the volume of the Cy3 stock solution needed to achieve the desired molar excess (e.g., a 10:1 molar ratio of dye to protein).[\[2\]](#)
 - Slowly add the calculated volume of the Cy3 stock solution to the protein solution while gently vortexing.[\[2\]](#)
 - Incubate the reaction for 60 minutes to 4 hours at room temperature, protected from light.[\[2\]](#)[\[10\]](#) Alternatively, the reaction can be performed overnight at 4°C.[\[10\]](#)
- Purification of the Labeled Protein:

- To remove unreacted, hydrolyzed dye, purify the conjugate using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).^[10] The labeled protein will elute first, followed by the smaller, free dye molecules.
- Monitor the fractions visually or with a spectrophotometer.
- Characterization and Calculation of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~552 nm (for Cy3).
 - Calculate the protein concentration, correcting for the absorbance of Cy3 at 280 nm ($A_{280, \text{corr}} = A_{280} - A_{552} \times \text{CF}$), where CF is a correction factor (typically ~0.08 for Cy3).
 - Calculate the DOL using the formula: $\text{DOL} = (A_{552} \times \epsilon_{\text{protein}}) / (A_{280, \text{corr}} \times \epsilon_{\text{Cy3}})$ (Where $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein and ϵ_{Cy3} is ~150,000 $\text{M}^{-1}\text{cm}^{-1}$).
 - A DOL between 1 and 2 is often desired for single-molecule studies to avoid self-quenching.^[1]

Protocol 2: Single-Molecule Imaging with Total Internal Reflection Fluorescence (TIRF) Microscopy

This protocol provides a general workflow for imaging Cy3-labeled proteins immobilized on a surface.

Materials:

- TIRF microscope equipped with a ~532 nm laser, high numerical aperture objective (≥ 1.4 NA), and a sensitive EMCCD camera.^{[8][14]}
- Microscope coverslips and slides, cleaned thoroughly.
- Surface passivation and immobilization reagents (e.g., PEG, biotin-PEG, streptavidin).
- Imaging Buffer: A suitable buffer (e.g., PBS or HEPES) supplemented with an oxygen scavenging system (e.g., glucose oxidase/catalase or protocatechuic acid/protocatechuate-

3,4-dioxygenase) and a triplet-state quencher (e.g., Trolox) to enhance photostability.[5]

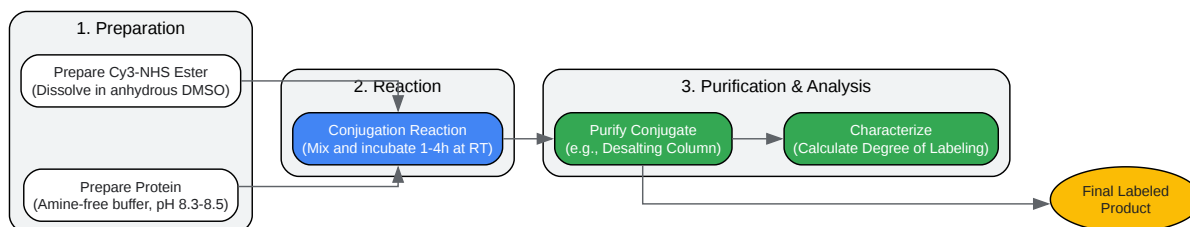
- Purified Cy3-labeled protein conjugate.

Methodology:

- Surface Passivation and Functionalization:
 - Prepare a flow cell using a slide and a coverslip.
 - Passivate the surface with PEG to prevent non-specific protein binding. Include a fraction of biotinylated PEG for specific immobilization.
 - Incubate the channel with streptavidin to create a functionalized surface for binding biotinylated molecules.
- Immobilization of Labeled Protein:
 - If the protein is not already biotinylated, a biotinylated antibody or binding partner can be immobilized first.
 - Introduce a dilute solution (pM to low nM range) of the Cy3-labeled protein into the flow cell and incubate briefly to allow immobilization via biotin-streptavidin interaction.
 - Wash out unbound protein with imaging buffer.
- Microscope Setup and Imaging:
 - Place the sample on the TIRF microscope stage.
 - Adjust the laser angle to achieve total internal reflection, creating an evanescent field that excites fluorophores only within ~100 nm of the surface.[14]
 - Focus on the coverslip surface and begin acquiring images or movies using the EMCCD camera. Use an exposure time appropriate for the signal-to-noise ratio (e.g., 50-200 ms). [15]
- Data Analysis:

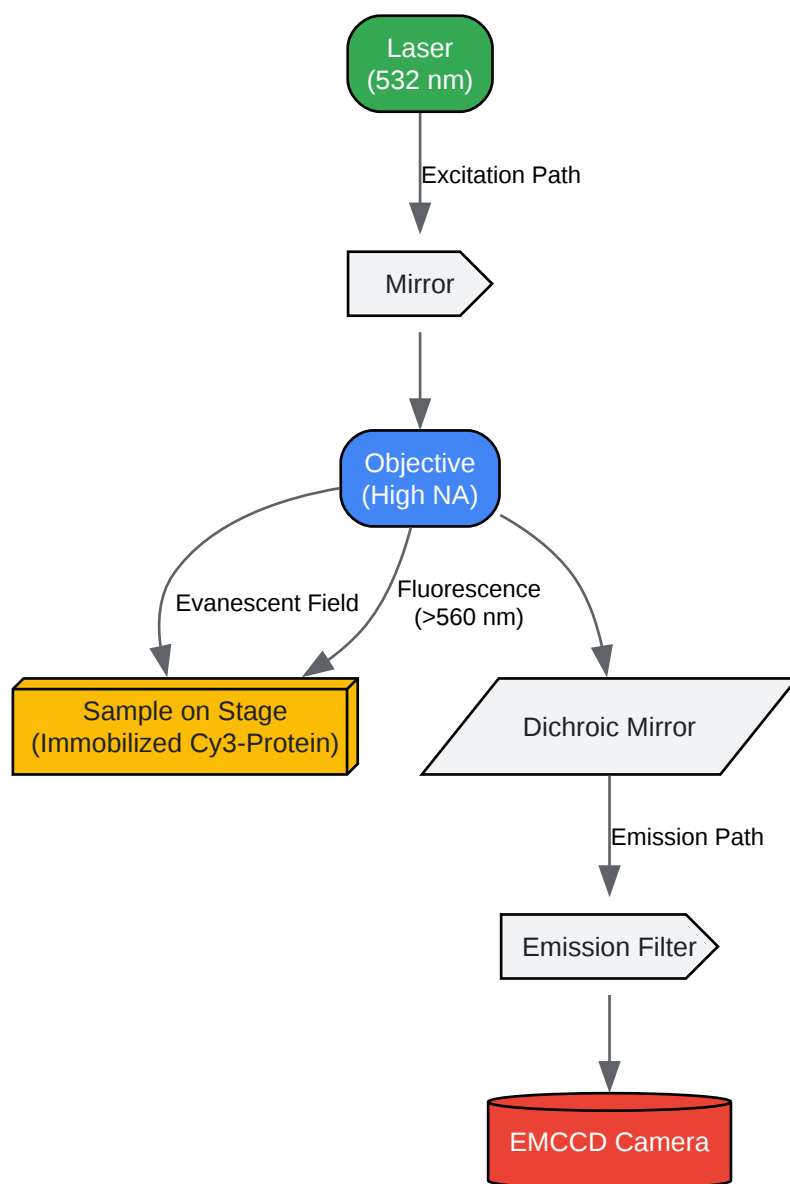
- Analyze the acquired movie to identify individual fluorescent spots corresponding to single Cy3-labeled molecules.
- Extract fluorescence intensity-time traces for each spot.
- Analyze these traces for changes in intensity, photobleaching steps, or FRET efficiency (if a second fluorophore is present) to infer information about the molecule's dynamics or interactions.

Visualizations and Workflows



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Caption: Workflow for labeling a protein with Cyanine3 NHS ester.



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Caption: Simplified schematic of a single-molecule TIRF microscopy setup.

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